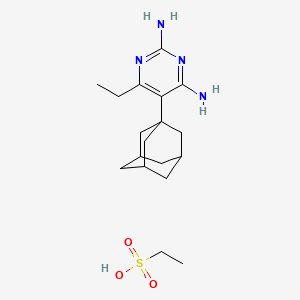
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and ethylsulfonate, which is a sulfonic acid ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through condensation reactions involving appropriate precursors. The adamantyl group is introduced via Friedel-Crafts alkylation, which involves the reaction of adamantane with a suitable electrophile in the presence of a Lewis acid catalyst. The ethylsulfonate group is then attached through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrimidine rings.
科学研究应用
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can enhance binding affinity to certain enzymes or receptors. The ethylsulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyrimidine, 2,4-diamino-6-ethyl-: Lacks the adamantyl and ethylsulfonate groups, resulting in different chemical and biological properties.
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-: Lacks the ethylsulfonate group, which affects its solubility and reactivity.
Pyrimidine, 2,4-diamino-6-ethyl-, ethylsulfonate: Lacks the adamantyl group, which affects its steric properties and binding affinity.
Uniqueness
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate is unique due to the combination of the adamantyl and ethylsulfonate groups. This combination provides a balance of steric bulk, solubility, and reactivity, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
37033-23-1 |
|---|---|
分子式 |
C18H30N4O3S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
5-(1-adamantyl)-6-ethylpyrimidine-2,4-diamine;ethanesulfonic acid |
InChI |
InChI=1S/C16H24N4.C2H6O3S/c1-2-12-13(14(17)20-15(18)19-12)16-6-9-3-10(7-16)5-11(4-9)8-16;1-2-6(3,4)5/h9-11H,2-8H2,1H3,(H4,17,18,19,20);2H2,1H3,(H,3,4,5) |
InChI 键 |
CXEAYXYFMJEELK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C23CC4CC(C2)CC(C4)C3.CCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



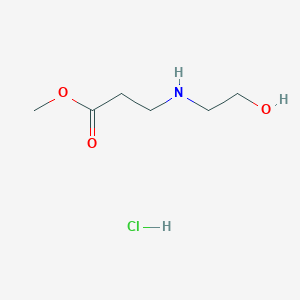
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
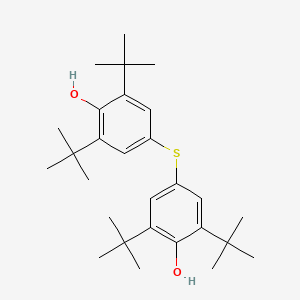
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
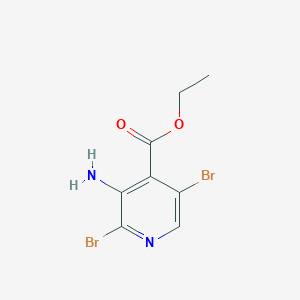
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
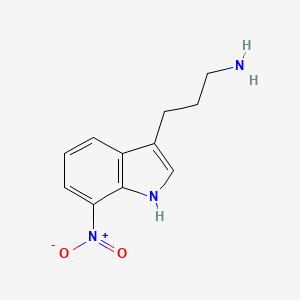
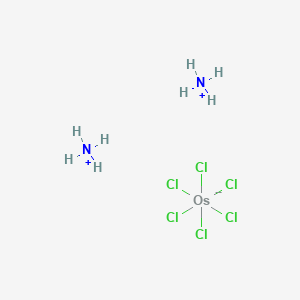
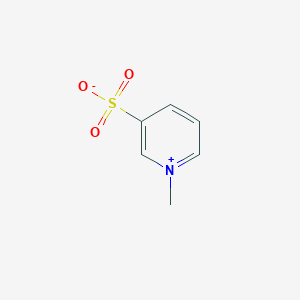
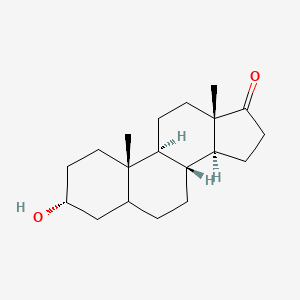

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)

